molecular formula C20H22N4O2S2 B11258003 5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide

Cat. No.: B11258003
M. Wt: 414.5 g/mol
InChI Key: WCIOXWVVZAUREW-UHFFFAOYSA-N
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Description

5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, a piperidine ring, and a thiophene-2-sulfonamide group. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the cyclization of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up for industrial use. This includes the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonic acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, pyridazinone derivatives are known to inhibit phosphodiesterase enzymes, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is unique due to its combination of a pyridazine ring, a piperidine ring, and a thiophene-2-sulfonamide group

Properties

Molecular Formula

C20H22N4O2S2

Molecular Weight

414.5 g/mol

IUPAC Name

5-methyl-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C20H22N4O2S2/c1-15-8-11-20(27-15)28(25,26)23-17-7-5-6-16(14-17)18-9-10-19(22-21-18)24-12-3-2-4-13-24/h5-11,14,23H,2-4,12-13H2,1H3

InChI Key

WCIOXWVVZAUREW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4

Origin of Product

United States

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